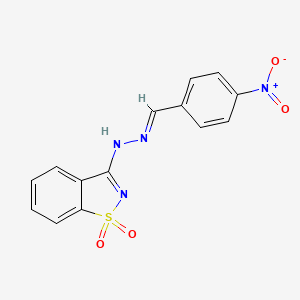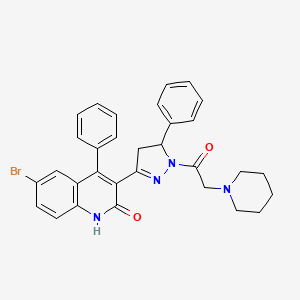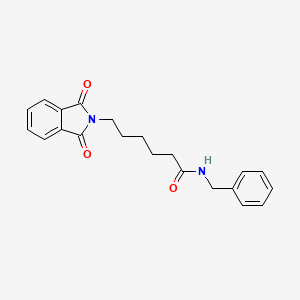
4-Nitrobenzaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ニトロベンズアルデヒド (1,1-ジオキシド-1,2-ベンゾイソチアゾール-3-イル)ヒドラゾンは、様々な科学研究分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ニトロベンズアルデヒド基とベンゾイソチアゾリルヒドラゾン部分の存在によって特徴付けられ、それらが独自の化学的性質と反応性に貢献しています。
準備方法
合成経路と反応条件
4-ニトロベンズアルデヒド (1,1-ジオキシド-1,2-ベンゾイソチアゾール-3-イル)ヒドラゾンの合成は、通常、4-ニトロベンズアルデヒドと1,1-ジオキシド-1,2-ベンゾイソチアゾール-3-イルヒドラジンを制御された条件下で反応させることを含みます。反応は通常、エタノールやメタノールなどの有機溶媒中で行われ、ヒドラゾン結合の形成を促進するために触媒が添加されます。
工業生産方法
この化合物の具体的な工業生産方法はあまり文書化されていませんが、一般的なアプローチは、実験室での合成プロセスをスケールアップすることを含みます。これには、最終生成物の高収率と高純度を確保するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。
化学反応の分析
反応の種類
4-ニトロベンズアルデヒド (1,1-ジオキシド-1,2-ベンゾイソチアゾール-3-イル)ヒドラゾンは、以下のものを含む様々な種類の化学反応を起こす可能性があります。
酸化: ニトロ基はさらに酸化されて、異なる官能基を形成することができます。
還元: ニトロ基は、適切な条件下でアミン基に還元することができます。
置換: ヒドラゾン部分は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) または触媒の存在下での水素ガス (H₂) などの還元剤を使用することができます。
置換: アミンやチオールなどの求核剤は、塩基性または酸性条件下でヒドラゾン部分と反応することができます。
生成される主な生成物
酸化: ニトロ誘導体またはカルボン酸の生成。
還元: アミン誘導体の生成。
置換: 使用される求核剤に応じて、置換ヒドラゾンまたは他の誘導体の生成。
科学研究への応用
4-ニトロベンズアルデヒド (1,1-ジオキシド-1,2-ベンゾイソチアゾール-3-イル)ヒドラゾンは、科学研究でいくつかの応用があります。
化学: 有機合成における試薬として、より複雑な分子のビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: 医薬品開発や診断ツールとしての潜在的な使用について研究されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential applications in the development of new pharmaceuticals due to its structural complexity and functional groups.
Medicine:
- Investigated for its potential use in drug design and development, particularly in targeting specific biological pathways.
Industry:
- Utilized in the production of dyes, pigments, and other materials due to its aromatic structure and functional groups.
作用機序
4-ニトロベンズアルデヒド (1,1-ジオキシド-1,2-ベンゾイソチアゾール-3-イル)ヒドラゾンの作用機序は、特定の分子標的や経路との相互作用を含みます。ニトロ基は酸化還元反応を起こすことができ、細胞損傷を引き起こす可能性のある活性酸素種 (ROS) を生成します。ヒドラゾン部分は、タンパク質や他の生体分子の求核部位と共有結合を形成することができ、その機能を変化させる可能性があります。
類似の化合物との比較
類似の化合物
- 4-メトキシベンズアルデヒド (1,1-ジオキシド-1,2-ベンゾイソチアゾール-3-イル)ヒドラゾン
- 4-ブロモベンズアルデヒド (1,1-ジオキシド-1,2-ベンゾイソチアゾール-3-イル)ヒドラゾン
- 4-クロロベンズアルデヒド (1,1-ジオキシド-1,2-ベンゾイソチアゾール-3-イル)ヒドラゾン
独自性
4-ニトロベンズアルデヒド (1,1-ジオキシド-1,2-ベンゾイソチアゾール-3-イル)ヒドラゾンは、独特の化学反応性と潜在的な生物活性を付与するニトロ基の存在によってユニークです。これは、様々な分野の研究にとって貴重な化合物であり、新しい材料、薬物、診断ツールの開発の機会を提供します。
類似化合物との比較
4-Nitrobenzaldehyde: Shares the nitrobenzaldehyde moiety but lacks the benzisothiazole component.
Benzisothiazole derivatives: Compounds containing the benzisothiazole ring but with different substituents.
Uniqueness:
- The combination of the nitrobenzaldehyde and benzisothiazole moieties in a single molecule provides unique chemical and biological properties.
- The presence of both nitro and aldehyde groups allows for diverse chemical reactivity and potential applications in various fields.
This detailed article provides a comprehensive overview of 4-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H10N4O4S |
|---|---|
分子量 |
330.32 g/mol |
IUPAC名 |
N-[(E)-(4-nitrophenyl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C14H10N4O4S/c19-18(20)11-7-5-10(6-8-11)9-15-16-14-12-3-1-2-4-13(12)23(21,22)17-14/h1-9H,(H,16,17)/b15-9+ |
InChIキー |
PKDZQUMXYRFZLN-OQLLNIDSSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11707082.png)

![6-methyl-3-[(2E)-2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11707090.png)
![(5E)-3-(2-chlorobenzoyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11707101.png)
![Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B11707115.png)
![2-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11707121.png)
![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707130.png)

![5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11707141.png)
![3-Methyl-N-{2,2,2-trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11707144.png)
![4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11707149.png)


![N-[(1Z)-3,3,6,7-tetramethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline](/img/structure/B11707162.png)
